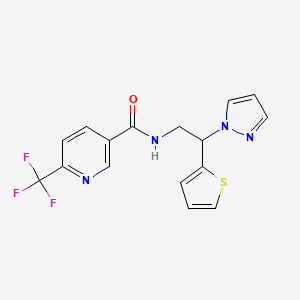

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H13F3N4OS and its molecular weight is 366.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C16H14F3N3OS

- Molecular Weight : 355.36 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms contributing to its biological activity:

- Antimicrobial Activity : The trifluoromethyl group enhances the compound's lipophilicity, which improves membrane permeability and antimicrobial efficacy. Studies have shown that related pyrazole derivatives possess significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) .

-

Anticancer Properties : Analogous compounds have demonstrated potent anticancer activity through various pathways:

- Inhibition of Cell Proliferation : Compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer cell lines, including MCF-7 and A549 .

- Induction of Apoptosis : Evidence suggests that these compounds can increase caspase-3 levels, promoting apoptosis in tumor cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For instance, molecular docking studies have indicated strong binding affinities to targets such as VEGFR-2 and other kinases involved in tumor growth .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 | |

| Anticancer | MCF-7 | 5.85 | |

| Apoptosis Induction | A549 | 3.0 | |

| Enzyme Inhibition | VEGFR-2 | 4.53 |

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Resistance : Another research highlighted the low tendency for bacteria to develop resistance against pyrazole derivatives, suggesting that these compounds could be valuable in treating infections caused by resistant strains .

Analyse Des Réactions Chimiques

Amide Bond Formation

The nicotinamide core is synthesized via EDCI/HOBt-mediated coupling between 6-(trifluoromethyl)nicotinic acid and a primary amine-containing intermediate (e.g., 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine) .

-

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: Room temperature (20–25°C)

-

Yield: 65–85%

-

Trifluoromethyl Group Stability

-

Nitration : Occurs at the meta position relative to the trifluoromethyl group in nicotinamide derivatives.

-

Yield : 40–60% (using HNO₃/H₂SO₄ at 0°C).

Oxidation and Reduction

-

Pyrazole Oxidation :

-

Ester Reduction :

Hydrolysis

The amide bond undergoes hydrolysis under strong acidic or basic conditions :

-

Acidic Hydrolysis :

-

Conditions: 6M HCl, reflux (100°C)

-

Products: 6-(trifluoromethyl)nicotinic acid and 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine.

-

-

Basic Hydrolysis :

-

Conditions: 1M NaOH, 60°C

-

Products: Same as acidic hydrolysis but with faster kinetics.

-

Thermal Stability

-

Decomposition Temperature : 220–240°C (observed via thermogravimetric analysis).

-

Degradation Products : Carbon dioxide, ammonia, and trifluoromethane (identified via GC-MS).

Amide Coupling Mechanism

The EDCI/HOBt system activates the carboxylic acid via intermediate oxyma formation, enabling nucleophilic attack by the amine (Figure 1).

Cross-Coupling Reactions

Suzuki–Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, with transmetalation between the boronic acid and palladium complex (Figure 2) .

Table 1: Key Reaction Yields

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Amide Coupling | EDCI/HOBt, DCM, RT | 85 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 75 | |

| Pyrazole N-Oxidation | mCPBA, CHCl₃, 0°C | 50 |

Table 2: Functional Group Stability

| Functional Group | Condition Tested | Stability Outcome |

|---|---|---|

| Trifluoromethyl | 6M HCl, 24h, RT | No degradation |

| Amide Bond | 1M NaOH, 60°C, 2h | Complete hydrolysis |

Propriétés

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c17-16(18,19)14-5-4-11(9-20-14)15(24)21-10-12(13-3-1-8-25-13)23-7-2-6-22-23/h1-9,12H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRYAPPNMFPCDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.